4-(Tetrahydropyran-4-yloxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of tetrahydropyran derivatives has been explored through various methods. One approach involves using 2-alkoxy-3,4-dihydropyran as a modular precursor, which reacts with aniline and a nucleophile, leading to the formation of 1,2,3,4-tetrahydropyridines. In this process, the heteroatom of the dihydropyran ring is replaced by the nitrogen of aniline, while the nucleophile attaches to the adjacent position, allowing for the creation of druglike polyheterocycles . Another efficient synthesis method for tetrahydroquinoline derivatives employs a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers, which may proceed through an aza-Diels–Alder process . Additionally, a new synthetic route has been developed for aniline tetramers using SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of nitro groups, leading to the formation of various isomers .
Molecular Structure Analysis
The molecular structure of aniline derivatives has been characterized using various spectroscopic techniques. For instance, aniline tetramers have been studied through NMR, UV-Vis-NIR, IR, and mass spectroscopies, revealing the existence of syn and anti isomers when oxidized to the emeraldine state . Moreover, the reaction of glutaraldehyde with anilines has been shown to produce meso-2,6-disubstituted tetrahydropyrans, which were characterized spectroscopically and by X-ray crystal structure analysis, providing insights into the mechanism of formation and the influence of nucleophilicity on the reaction outcome .
Chemical Reactions Analysis
The chemical behavior of aniline derivatives in reactions is influenced by the nature of the substituents and the reaction conditions. For example, depending on the tertiary aniline substrates, the synthesis of tetrahydrobenz[b]azepin-4-ones can require gold catalysts or no catalyst at all, with the aniline nitrogen playing a crucial role in the reaction mechanism . The reactivity of anilines with glutaraldehyde also demonstrates the impact of nucleophilicity on the formation of different products, such as tetrahydropyrans or dihydropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure and the synthetic methods used. The synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, showcases an efficient synthesis with a high isolated yield, emphasizing the importance of using commercially available reagents and scalable methods . The spectroscopic properties of aniline tetramers, such as their UV-Vis-NIR and IR spectra, provide valuable information about their electronic structure and potential applications .
Scientific Research Applications
Process Development and Synthesis
- A new synthesis method for a key intermediate related to 4-(Tetrahydropyran-4-yloxy)aniline, crucial for the CCR5 antagonist TAK-779, has been developed, offering a scalable method using commercially available reagents (Hashimoto et al., 2002).
- Innovative synthesis of tetrahydropyridine derivatives through a modular assembly reaction, showcasing the versatility of dihydropyran as both a substrate and template, is highlighted (Sun et al., 2014).
Material Science and Polymer Research
- The electrochemical synthesis of a novel polymer based on a derivative of 4-(Tetrahydropyran-4-yloxy)aniline demonstrates its application in dye-sensitized solar cells, showing improved energy conversion efficiency over conventional Pt counter electrodes (Shahhosseini et al., 2016).
- A study on highly luminescent tetradentate bis-cyclometalated platinum complexes, incorporating aniline derivatives for electroluminescence applications, emphasizes the material's promising characteristics for OLED devices (Vezzu et al., 2010).
Biological and Pharmacological Applications
- The antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrates the potential of compounds derived from aniline in medical applications, with some showing significant antibacterial and antifungal activity (Banoji et al., 2022).
- Research into electrophilic intramolecular cyclization of functional derivatives highlights the synthetic utility of 4-(Tetrahydropyran-4-yloxy)aniline derivatives in creating structurally complex and biologically relevant molecules (Vas’kevich et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Pharmacokinetics
It is known that the compound has high gi absorption and is a p-gp substrate . Its lipophilicity (Log Po/w) is 2.05 (iLOGP), 1.62 (XLOGP3), 1.83 (WLOGP), 1.12 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.69 . These properties may impact the compound’s bioavailability.
properties
IUPAC Name |
4-(oxan-4-yloxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIFXNITZHWCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640241 | |
Record name | 4-[(Oxan-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tetrahydropyran-4-yloxy)aniline | |
CAS RN |
917483-71-7 | |
Record name | 4-[(Oxan-4-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(oxan-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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